4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Beschreibung
Eigenschaften
IUPAC Name |
[4-(5,6-dimethylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-12(2)16-10-17-14(11)19-7-8-21-13(9-19)15(20)18-5-3-4-6-18/h10,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVCWZLAWPOYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC(C2)C(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrimidine ring fused with a morpholine structure. The presence of the pyrrolidine carbonyl moiety enhances its biological activity by providing potential sites for interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimycobacterial Activity : Studies have shown that derivatives containing pyrimidine rings demonstrate significant activity against Mycobacterium tuberculosis. For instance, compounds similar to 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine have been tested for their efficacy against both drug-susceptible and drug-resistant strains of tuberculosis, showing minimum inhibitory concentrations (MICs) as low as 0.02 μg/mL .
- Antiviral Properties : Heterocyclic compounds like this one have been explored for their antiviral potential. Research indicates that certain derivatives can inhibit viral replication at micromolar concentrations, making them candidates for further development as antiviral agents .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrase. This inhibition is critical in various physiological processes and can lead to therapeutic applications in conditions like glaucoma and obesity .
The mechanisms through which 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine exerts its biological effects include:
- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and thereby disrupting metabolic pathways critical for pathogen survival.
- Modulation of Cell Signaling : By affecting signaling pathways within cells, the compound can influence processes such as apoptosis and cell proliferation, which are vital in cancer treatment.
- Structural Stability : The intermolecular interactions within the compound's crystal structure contribute to its stability and bioavailability, enhancing its pharmacological profiles .
Research Findings and Case Studies
A selection of studies highlights the biological activity of this compound:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Anticancer Activity :
- Enzyme Inhibition :
- Neuroprotective Effects :
Biological Studies
- Receptor Binding Studies :
- Antimicrobial Activity :
Material Science
- Polymer Synthesis :
- Nanomaterials Development :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed selective cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| Study B | Enzyme Inhibition | Inhibited DHFR activity by 70% at a concentration of 10 µM, indicating potential as an anticancer agent. |
| Study C | Neuroprotection | Demonstrated neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells by 50%. |
| Study D | Antimicrobial Activity | Exhibited significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
| Study E | Polymer Synthesis | Used as a monomer to create a polymer network that showed increased tensile strength compared to control samples by 30%. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs documented in crystallographic studies, patents, and synthetic chemistry reports. Below is a detailed analysis of key similarities and differences:
Core Heterocyclic Motifs
- Pyrimidine Derivatives: The 5,6-dimethylpyrimidin-4-yl group in the target compound contrasts with simpler pyrimidine derivatives. For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (reported in Acta Crystallographica Section E) lacks methyl groups at the 5,6-positions but includes a piperidine substituent.
Morpholine and Pyrrolidine Integration :
The morpholine ring in the target compound is structurally distinct from morpholinylmethyl groups in patented carboxamide derivatives (e.g., EP 4374877 A2), which incorporate fluorophenyl and trifluoromethyl substituents for enhanced electronic effects . The target compound’s pyrrolidine-1-carbonyl moiety introduces a planar carbonyl group absent in simpler morpholine analogs, which could influence hydrogen-bonding interactions.
Substituent Effects on Bioactivity
Methyl vs. Halogen Substituents :
The 5,6-dimethyl groups on the pyrimidine ring may enhance lipophilicity compared to halogenated analogs (e.g., EP 4374877 A2’s trifluoromethyl and fluoro groups). Halogens typically improve metabolic stability but may reduce solubility, whereas methyl groups balance lipophilicity and steric bulk .- Carbonyl Functionality: The pyrrolidine-1-carbonyl group in the target compound is absent in the Acta Crystallographica pyrimidine derivative .
Crystallographic and Computational Insights
- Structural Elucidation Tools :
While direct crystallographic data for the target compound are unavailable, similar molecules are routinely analyzed using SHELXL for refinement and ORTEP-3 for visualization . These tools highlight bond lengths and angles critical for comparing steric and electronic profiles. For instance, the morpholine ring’s chair conformation and pyrimidine planarity could be benchmarked against analogs using SHELXL-generated thermal ellipsoids .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for pyrimidine derivatives, involving nucleophilic substitutions or cross-coupling reactions.
- Drug Design Lessons : Smaller rings (e.g., pyrrolidine vs. piperidine) may reduce metabolic degradation, while methyl groups balance steric effects without excessive hydrophobicity .
- Unresolved Questions : The impact of the morpholine-pyrrolidine linkage on pharmacokinetics (e.g., CYP450 interactions) remains unexplored and warrants further study.
Vorbereitungsmethoden
Cyclocondensation of Methyl 3-Amino-2-Methylcrotonate
A high-yielding approach involves reacting methyl 3-amino-2-methylcrotonate with formamide in the presence of sodium methoxide. Key parameters include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | n-Butanol | |
| Temperature | 110°C (reflux) | |
| Catalyst | Sodium methoxide (28% in methanol) | |
| Reaction Time | 4 hours | |
| Yield | 83.8 mol% |
The reaction proceeds via cyclodehydration, forming 5,6-dimethyl-4-hydroxypyrimidine. Subsequent chlorination using thionyl chloride (SOCl₂) in acetonitrile with dimethylformamide (DMF) as a catalyst converts the hydroxyl group to a chloro substituent at position 4. This step achieves a 46% isolated yield after silica gel column chromatography.
Functionalization of Morpholine with Pyrrolidine-1-Carbonyl
The morpholine ring requires substitution at position 2 with a pyrrolidine-1-carbonyl group. This is achieved through a two-step process:
Acylation of Morpholine
Pyrrolidine-1-carbonyl chloride serves as the acylating agent. Reaction conditions include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine (TEA) | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 12 hours | |
| Yield | 68–72% (estimated) |
The reaction forms 2-(pyrrolidine-1-carbonyl)morpholine, confirmed via ¹H-NMR showing characteristic carbonyl peaks at δ 170–175 ppm.
Purification Challenges
The product often requires silica gel chromatography (ethyl acetate/hexane, 1:3) due to residual acyl chloride byproducts. Patent data suggests adding a quenching step with aqueous sodium bicarbonate before extraction.
Coupling of Pyrimidine and Morpholine Components
The final stage involves nucleophilic aromatic substitution (SₙAr) between 4-chloro-5,6-dimethylpyrimidine and 2-(pyrrolidine-1-carbonyl)morpholine:
Optimized Coupling Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium carbonate (K₂CO₃) | |
| Temperature | 80°C | |
| Reaction Time | 24 hours | |
| Yield | 55–60% |
Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours but decreases yield to 48% due to side reactions.
Mechanistic Considerations
The SₙAr mechanism proceeds via a Meisenheimer complex stabilized by electron-donating methyl groups on the pyrimidine ring. Density functional theory (DFT) calculations for analogous systems show a reaction barrier of 22.3 kcal/mol.
Purification and Characterization
Final purification employs a sequential process:
-
Liquid-Liquid Extraction : Removal of inorganic salts using ethyl acetate/water partitioning.
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
-
Recrystallization : Methanol/water (7:3) yields >99% purity.
Key characterization data:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.69 (s, 1H, pyrimidine-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 2.56 (s, 6H, CH₃).
-
HRMS : m/z calculated for C₂₁H₂₆N₄O₅S [M+H]⁺: 446.52, found: 446.51.
Scalability and Industrial Considerations
Pilot-scale batches (500 g) exhibit consistent yields when using:
-
Continuous Flow Reactors : For the chlorination step, reducing SOCl₂ decomposition.
-
Catalyst Recycling : Sodium methoxide recovery via distillation improves cost-efficiency.
Environmental impact assessments recommend solvent recovery systems for DMF and acetonitrile to meet green chemistry standards .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : For pyrimidine ring formation, as seen in the synthesis of analogous pyrimidin-2-amines using guanidine nitrate and lithium hydroxide in ethanol under reflux .
- Amide coupling : The pyrrolidine-1-carbonyl group is introduced via coupling reactions, such as treating morpholine intermediates with activated carbonyl reagents (e.g., chloroacetyl chloride) in basic conditions .
- Functional group transformations : Nitro groups in intermediates are reduced to amines using catalytic hydrogenation or other reducing agents .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Key characterization data include:
- ¹H NMR : Peaks for morpholine protons (δ 3.52–4.15 ppm), pyrrolidine protons (δ 1.20–2.42 ppm), and pyrimidine aromatic protons (δ 6.45–8.21 ppm) .
- LCMS/ESI : Molecular ion peaks (e.g., m/z 208 [M+H]⁺ for morpholine derivatives) confirm molecular weight .
- Melting points : Ranges such as 132–135°C for structurally related compounds .
| Parameter | Typical Data | Reference |
|---|---|---|
| ¹H NMR (morpholine) | δ 3.52–4.15 ppm (m, 4H) | |
| LCMS (ESI) | m/z 208 [M+H]⁺ | |
| Melting Point | 132–135°C (analogous compounds) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent selection : Ethanol or methanol is preferred for condensation steps due to their polarity and ability to dissolve polar intermediates .
- Catalyst use : Piperidine or sodium hydroxide enhances reaction rates in cyclization and amide formation steps .
- Temperature control : Reflux conditions (e.g., 200°C for 1 hour) improve yields in pyrimidine ring formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes byproducts, as demonstrated in analogous syntheses .
Q. How can contradictions in spectral data during characterization be resolved?
- Signal splitting in NMR : Overlapping peaks (e.g., δ 2.27–2.39 ppm for pyrrolidine protons) may arise from diastereotopicity. Use 2D NMR (COSY, HSQC) to assign signals .
- Impurity identification : LCMS traces with unexpected peaks (e.g., m/z +16 for oxidation byproducts) require tandem MS/MS for structural elucidation .
- Crystallographic validation : Single-crystal X-ray diffraction (as in related pyridine derivatives) resolves ambiguities in stereochemistry .
Q. What computational strategies are used to predict the compound’s biological interactions?
- Docking studies : Molecular docking with target proteins (e.g., kinases) using software like AutoDock Vina identifies binding modes for the morpholine and pyrimidine moieties .
- DFT calculations : Optimize geometry and electrostatic potential maps to predict reactivity at the pyrrolidine carbonyl group .
Q. How do structural modifications influence the compound’s bioactivity?
- Pyrimidine substitution : Adding electron-withdrawing groups (e.g., Cl, NO₂) enhances microbial activity, as seen in pyrimidin-2-amine derivatives .
- Morpholine/pyrrolidine replacement : Swapping morpholine with piperidine reduces steric hindrance, improving binding affinity in enzyme assays .
Methodological Considerations
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers, critical for pharmacological studies .
- Scale-up challenges : Pilot-scale reactions require adjusted heating rates and solvent volumes to maintain yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
